Regioselectivity in [3+2] Cycloaddition: Methyl Steric Effect Diverts Product Distribution vs. 1,3-Dichloropropene
In [3+2] cycloaddition with nitrile oxides, 1,3-dichlorobut-2-ene gives a different regioisomeric product ratio compared to the methyl-lacking analog 1,3-dichloroprop-1-ene. The methyl group at the C-3 position of 1,3-dichlorobut-2-ene introduces steric hindrance at the terminal carbon of the alkene double bond, which directly governs the cycloaddition direction [1]. Whereas 1,3-dichloroprop-1-ene yields mixtures of 5-(chloromethyl)isoxazoles and 4-(chloromethyl)isoxazoles, the presence of the methyl substituent in 1,3-dichlorobut-2-ene shifts the regiochemical outcome, and the isomeric cycloaddition products from 1,3-dichloropropene exhibit significantly different dehydrochlorination capabilities [1]. The experimental regioselectivity data are corroborated by DFT quantum chemical calculations [1].
| Evidence Dimension | Regioselectivity of [3+2] cycloaddition with nitrile oxides (product distribution of 5-(chloromethyl)isoxazoles vs. 4-(chloromethyl)isoxazoles) |
|---|---|
| Target Compound Data | 1,3-Dichlorobut-2-ene: regioselectivity governed by steric hindrance from C-3 methyl group at the terminal alkene carbon; yields specific regioisomer distribution that differs from 1,3-dichloroprop-1-ene [1] |
| Comparator Or Baseline | 1,3-Dichloroprop-1-ene: yields mixtures of both regioisomers; isomeric products from this substrate show significantly different dehydrochlorination capabilities [1] |
| Quantified Difference | Regioselectivity divergence attributed to steric hindrance at terminal alkene carbon (methyl vs. hydrogen); relative substrate reactivity and cycloaddition direction confirmed by experiment and DFT calculations [1] |
| Conditions | Nitrile oxide cycloaddition; substrates: 2,3-dichloroprop-1-ene, 1,3-dichloroprop-1-ene, and 1,3-dichlorobut-2-ene; DFT at B3LYP/6-311++G(d,p) level [1] |
Why This Matters
For synthetic chemists constructing isoxazole libraries, the C-3 methyl group in 1,3-dichlorobut-2-ene provides a steric control element unavailable with 1,3-dichloropropene, enabling access to distinct regioisomeric product distributions.
- [1] A. N. Shilova, N. S. Shatokhina, E. V. Kondrashov, "[3 + 2] Cycloaddition of Nitrile Oxides to Dichloropropenes and 1,3-Dichlorobut-2-ene: A Regioselectivity Issue," Journal of Heterocyclic Chemistry, 2024, 61(4), 556–567. DOI: 10.1002/jhet.4787. View Source
